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Compound of Interest

Compound Name: 2-(Pyridin-4-yl)benzoic acid

Cat. No.: B169793

An In-depth Technical Guide to 2-(Pyridin-4-
yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(Pyridin-4-yl)benzoic acid, a heterocyclic aromatic compound of interest in
medicinal chemistry and materials science. This document details its fundamental
characteristics, provides a robust synthesis protocol, and explores its potential biological
activities.

Core Properties

2-(Pyridin-4-yl)benzoic acid, with the CAS number 133362-99-9, is a solid substance at room
temperature. Its molecular formula is C12H9NOz2, and it has a molecular weight of 199.21 g/mol
[1] While specific experimental data for its melting point, boiling point, and pKa value are not
readily available in the cited literature, these properties are crucial for its handling,
characterization, and application in various research and development settings.
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Property Value Reference
IUPAC Name 2-(Pyridin-4-yl)benzoic acid

CAS Number 133362-99-9 [1]
Molecular Formula C12HoNO:2 [1]
Molecular Weight 199.21 g/mol [1]

Physical Form Solid

Melting Point >300°C (for 4-isomer) [2]

N ) 384.3£25.0 °C (Predicted for
Boiling Point

4-isomer)
4.36+0.10 (Predicted for a
pKa -
similar structure)
N Slightly soluble in water (for 4-
Solubility

isomer)

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of 2-(Pyridin-4-yl)benzoic acid is the Suzuki-Miyaura
cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high
yields and functional group tolerance. The proposed synthesis involves the coupling of 2-
bromobenzoic acid with 4-pyridylboronic acid.

Experimental Workflow
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Synthesis Workflow for 2-(Pyridin-4-yl)benzoic acid

Reactants Catalytic System Reaction Conditions

4-Pyridylboronic Acid Palladium Catalyst Base f Solvent Temperature Inert Atmosphere
yridy (e.g., Pd(PPhs)s) (e.g., K2CO3) \(e. Toluene/Ethanol/Water) (e.g., 80-100 °C) (e.g., N2 or Ar)

Purification

(e.g., Recrystallization or Chromatography)

2-(Pyridin-4-yl)benzoic acid

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling for 2-(Pyridin-4-yl)benzoic acid synthesis.

Detailed Methodology
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e Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq.), 4-
pyridylboronic acid (1.2 eq.), a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium
carbonate (2.0 eq.).

e Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and
water.

o Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) under an inert
atmosphere (nitrogen or argon) and stir vigorously for several hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature. Dilute with water
and extract the aqueous phase with an organic solvent like ethyl acetate to remove
impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

« Purification: Collect the solid product by filtration, wash with cold water, and dry under
vacuum. Further purification can be achieved by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography.

Spectral Characterization

While specific spectra for 2-(Pyridin-4-yl)benzoic acid are not available in the provided search
results, the expected spectral characteristics can be inferred from its structural motifs: a
carboxylic acid, a benzene ring, and a pyridine ring.

e 'H NMR: The spectrum is expected to show distinct signals for the protons on the benzoic
acid and pyridine rings. The aromatic protons will likely appear in the range of 7.0-9.0 ppm.
The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

e 13C NMR: The spectrum will display signals for the twelve carbon atoms. The carbonyl
carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The
aromatic carbons will resonate in the 120-150 ppm region.

o FT-IR: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad
band around 3000 cm~?), the C=0 stretch of the carbonyl group (around 1700 cm~?), and
C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm~1 region).
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e Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 199. Common
fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and
potentially fragmentation of the pyridine ring.

Biological Activity and Potential Applications

The biological activities of pyridinylbenzoic acid derivatives are an area of active research.
While specific studies on 2-(Pyridin-4-yl)benzoic acid are limited in the provided results,
related compounds have shown a range of biological effects.

Benzoic acid and its derivatives are known to exhibit antimicrobial, anti-inflammatory, and even
anticancer properties.[3] The incorporation of a pyridine ring, a common scaffold in
pharmaceuticals, can significantly influence the biological activity of the parent molecule.
Pyrimidine derivatives, which share structural similarities, have demonstrated a wide array of
pharmacological activities, including antibacterial, antifungal, and antitumor effects.

The differential biological activities of various isomers of hydroxybenzoic acid suggest that the
substitution pattern on the benzoic acid ring is critical for its interaction with biological targets.
[4] For instance, certain dihydroxybenzoic acid isomers have been shown to dissociate
amyloid-f3 oligomers, which are implicated in Alzheimer's disease.[5] This highlights the
potential for 2-(Pyridin-4-yl)benzoic acid and its derivatives to be explored for their effects on
various signaling pathways and disease models.

One study on a pyridinecarboxylic acid derivative demonstrated its ability to stimulate pro-
angiogenic mediators and inhibit reactive nitrogen and oxygen species through a PPARy-
dependent pathway in the context of T. cruzi infection.[6] This suggests that pyridinylbenzoic
acid scaffolds could be promising starting points for the development of novel therapeutics
targeting inflammatory and infectious diseases.

Further investigation into the specific biological targets and mechanisms of action of 2-
(Pyridin-4-yl)benzoic acid is warranted to fully elucidate its therapeutic potential.
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Potential Biological Activities of Pyridinylbenzoic Acid Derivatives
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Caption: Potential biological activities and signaling pathways of pyridinylbenzoic acid
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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